Eicosenoic acid, also known as cis-11-eicosenoic acid, is categorized as a monounsaturated fatty acid. It is derived from natural sources such as fish oils and certain plant oils. This fatty acid contains a 20-carbon chain with one double bond located at the 11th carbon position in the cis configuration. It is classified under the category of omega-9 fatty acids due to its structural characteristics.
The synthesis of eicosenoic acid can be approached through both chemical and biological methods:
Eicosenoic acid participates in several chemical reactions:
The mechanism of action for eicosenoic acid primarily involves its incorporation into cellular membranes where it influences membrane fluidity and functionality. It acts as a precursor for bioactive lipids that participate in signaling pathways related to inflammation and cellular responses. The presence of unsaturated fatty acids like eicosenoic acid can modulate the activity of membrane-bound enzymes and receptors, thereby affecting various physiological processes.
Eicosenoic acid exhibits several notable physical and chemical properties:
Eicosenoic acid has diverse applications across various fields:
(Z)-Eicosenoic acid (gondoic acid; 20:1Δ11) is synthesized in eukaryotes primarily through the aerobic desaturase/elongase pathway. This process initiates with de novo synthesis of stearic acid (C18:0) by fatty acid synthase (FAS), followed by Δ9-desaturation to oleic acid (C18:1Δ9). Subsequent elongation by fatty acid elongase (ELOVL) enzymes adds two carbon units to form (Z)-eicosenoic acid [7] [9]. In microorganisms like the fungus Mortierella chlamydospora, this pathway yields up to 36.3 mg/g of cis-11-eicosenoic acid in triacylglycerols under optimized low-temperature conditions (12°C) [3]. Alternatively, some marine protists (e.g., thraustochytrids) employ an anaerobic polyketide synthase (PKS) pathway, where PUFA synthase complexes directly assemble eicosenoic acid from malonyl-CoA precursors without requiring molecular oxygen. This pathway conserves reducing equivalents (NADPH) but exhibits lower specificity for C20:1 isomers compared to the aerobic route [10].
Table 1: Biosynthetic Pathways for (Z)-Eicosenoic Acid in Eukaryotes
Organism Type | Pathway | Key Enzymes | Primary Product | Byproducts |
---|---|---|---|---|
Fungi/Plants | Aerobic (O₂-dependent) | Δ9-desaturase, ELOVL elongase | cis-11-Eicosenoic acid | Oleic acid, Palmitoleic acid |
Marine Protists | Anaerobic (PKS) | PUFA synthase complex | Mixed C20:1 isomers | DHA, EPA |
The distribution of (Z)-eicosenoic acid isomers varies significantly across natural sources due to taxonomic and environmental factors:
Table 2: Distribution of Eicosenoic Acid Isomers in Natural Oils
Source | Major Isomer(s) | Concentration Range | Notable Minor Isomers |
---|---|---|---|
Indian Ocean Fish | cis-11 (50–75%) | 34.39 mg/g oil | cis-13 (15–25%) |
Pacific Saury | cis-9 (>60%) | 166.95 mg/g oil | cis-7, cis-11 |
Carya cathayensis | cis-11 | 80% of total MUFA* | cis-13, cis-15 |
Mortierella spp. | cis-11 | 36.3 mg/g biomass | cis-9, cis-13 |
*MUFA: Monounsaturated fatty acids; Data aggregated from [2] [3] [8].
Δ9-desaturase (stearoyl-ACP desaturase; SAD) catalyzes the rate-limiting step in eicosenoic acid biosynthesis by converting stearic acid (C18:0) to oleic acid (C18:1Δ9). In Carya cathayensis, five CcSAD genes exhibit spatiotemporal expression during kernel development, with CcSSI2-1, CcSSI2-2, and CcSAD6 showing strong correlation with oleic acid accumulation [2]. Heterologous expression of these enzymes in Saccharomyces cerevisiae confirms their ability to generate oleate, which is elongated to cis-11-eicosenoic acid by ELOVL enzymes. Δ9-desaturases localize to plastids (plants) or endoplasmic reticulum (fungi/mammals), and their activity depends on substrate availability (stearoyl-ACP vs. stearoyl-CoA) and redox partners (ferredoxin or cytochrome b5) [5] [7]. In mice, Scd-1 (a Δ9-desaturase homolog) deficiency reduces oleic acid pools, impairing CD8+ T-cell differentiation, underscoring the enzyme’s metabolic significance beyond lipid biosynthesis [5].
The dominance of specific (Z)-eicosenoic acid isomers in microbial ecosystems reflects adaptive responses to environmental constraints:
Table 3: Ecological Factors Influencing Eicosenoic Acid Isomer Production
Factor | Effect on Isomer Profile | Example Organism | Adaptive Benefit |
---|---|---|---|
Low temperature | ↑ cis-11 isomer synthesis | Mortierella spp. | Membrane fluidity maintenance |
Hypoxia | ↑ Anaerobic PKS pathway activity; mixed isomers | Schizochytrids | Energy conservation |
Nutrient stress | ↑ Total C20:1 accumulation; isomer-specific shifts | Nannochloropsis spp. | Carbon storage |
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